molecular formula C19H36O4 B14593660 8-Acetyl-17-hydroxyheptadecanoic acid CAS No. 60903-97-1

8-Acetyl-17-hydroxyheptadecanoic acid

Katalognummer: B14593660
CAS-Nummer: 60903-97-1
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: AERDHXBXASVGBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetyl-17-hydroxyheptadecanoic acid is a specialized fatty acid derivative It is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 17th carbon of the heptadecanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-17-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common approach is the selective acetylation of heptadecanoic acid followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired functional groups are introduced at the correct positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of batch reactors where the reactions are carefully monitored and controlled to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-Acetyl-17-hydroxyheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base to form esters.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Wissenschaftliche Forschungsanwendungen

8-Acetyl-17-hydroxyheptadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Acetyl-17-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, making it less reactive.

    8-Acetylheptadecanoic acid: Similar but lacks the hydroxyl group at the 17th position.

    17-Hydroxyheptadecanoic acid: Similar but lacks the acetyl group at the 8th position.

Uniqueness

8-Acetyl-17-hydroxyheptadecanoic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler counterparts.

Eigenschaften

CAS-Nummer

60903-97-1

Molekularformel

C19H36O4

Molekulargewicht

328.5 g/mol

IUPAC-Name

8-acetyl-17-hydroxyheptadecanoic acid

InChI

InChI=1S/C19H36O4/c1-17(21)18(14-10-6-7-11-15-19(22)23)13-9-5-3-2-4-8-12-16-20/h18,20H,2-16H2,1H3,(H,22,23)

InChI-Schlüssel

AERDHXBXASVGBL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CCCCCCCCCO)CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.